Boronicacid,(5-methyl-2-nitrophenyl)

Description

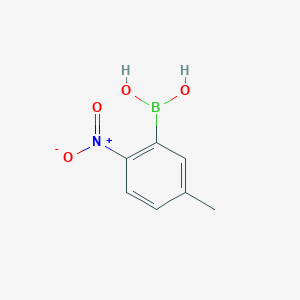

Boronic acid, (5-methyl-2-nitrophenyl), is an aromatic boronic acid derivative characterized by a phenyl ring substituted with a nitro group (-NO₂) at the 2-position and a methyl group (-CH₃) at the 5-position. This compound belongs to the broader class of organoboron compounds, which are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity and ability to form reversible covalent bonds with diols (e.g., sugars) and other nucleophiles . The nitro group confers electron-withdrawing effects, lowering the pKa of the boronic acid moiety and enhancing its Lewis acidity, which is critical for interactions with biological targets or materials . Methyl substitution at the 5-position may modulate steric and electronic properties, influencing binding selectivity and stability .

Properties

Molecular Formula |

C7H8BNO4 |

|---|---|

Molecular Weight |

180.96 g/mol |

IUPAC Name |

(5-methyl-2-nitrophenyl)boronic acid |

InChI |

InChI=1S/C7H8BNO4/c1-5-2-3-7(9(12)13)6(4-5)8(10)11/h2-4,10-11H,1H3 |

InChI Key |

UYYXXKUUAZPZMI-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=CC(=C1)C)[N+](=O)[O-])(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Boronicacid,(5-methyl-2-nitrophenyl) can be synthesized through several methods. One common approach involves the reaction of 5-methyl-2-nitrophenyl magnesium bromide with trimethyl borate, followed by hydrolysis to yield the desired boronic acid. Another method includes the palladium-catalyzed borylation of 5-methyl-2-nitrophenyl halides using bis(pinacolato)diboron under mild conditions .

Industrial Production Methods

Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions, where aryl halides react with boronic acid derivatives in the presence of a palladium catalyst and a base. This method is favored for its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Boronicacid,(5-methyl-2-nitrophenyl) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.

Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon and hydrogen.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, sodium periodate.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Palladium catalysts, bases like potassium carbonate.

Major Products

Oxidation: 5-methyl-2-nitrophenol.

Reduction: 5-methyl-2-aminophenyl boronic acid.

Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

5-Methyl-2-nitrophenyl boronic acid serves as a crucial building block in organic synthesis. It is particularly utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming biaryl compounds. The presence of the nitro group enhances its reactivity compared to simpler boronic acids, enabling selective transformations that are not possible with other compounds .

Reactions:

This compound can undergo several key reactions:

- Oxidation: Converts to 5-methyl-2-nitrophenol using oxidizing agents like hydrogen peroxide.

- Reduction: The nitro group can be reduced to an amine, yielding 5-methyl-2-aminophenyl boronic acid.

- Substitution: Participates in nucleophilic substitution reactions, forming various biaryl compounds depending on the coupling partner.

Biological Applications

Enzyme Inhibition:

5-Methyl-2-nitrophenyl boronic acid has been investigated for its ability to inhibit enzymes by forming reversible covalent bonds with diol-containing molecules. This property is particularly relevant in the development of protease inhibitors, which are vital for therapeutic applications .

Anticancer Activity:

Research has indicated that boronic acids, including this compound, exhibit antiproliferative activity against various cancer cell lines. Studies have shown that derivatives with nitro groups can enhance this activity, making them promising candidates for anticancer drug development .

Drug Development:

The compound's ability to interact with biological molecules has led to its exploration in drug design, particularly for conditions like prostate cancer. Its structure allows it to form coordinate covalent interactions within biological systems, potentially leading to more effective treatments .

Medicinal Chemistry

Boronic acids have become increasingly important in medicinal chemistry due to their low toxicity and ability to form stable complexes with biologically relevant molecules. Applications include:

- Proteasome Inhibitors: Several boronic acid derivatives are used as proteasome inhibitors for cancer therapy.

- Antibacterial Agents: Certain derivatives have shown effectiveness against resistant bacterial strains by inhibiting essential enzymes .

Industrial Applications

Material Science:

In industry, 5-methyl-2-nitrophenyl boronic acid is utilized in producing advanced materials, including polymers and electronic devices. Its unique reactivity allows it to be incorporated into various polymer matrices, enhancing material properties .

Sensors Development:

Boronic acids are also employed in the development of sensors for carbohydrates and other biomolecules due to their ability to form reversible complexes with diols. This application is crucial in biosensing technologies and diagnostics .

Case Study 1: Anticancer Efficacy

A study evaluated a series of boronic acid derivatives against androgen-dependent prostate cancer cell lines. The findings indicated that those containing nitro groups exhibited significantly higher antiproliferative activity compared to their counterparts without such substitutions .

Case Study 2: Enzyme Inhibition

Research demonstrated that the incorporation of boronic acids into enzyme inhibitors could enhance binding affinity and specificity towards target enzymes involved in disease pathways. This approach has been applied successfully in developing therapeutic agents targeting proteases linked to cancer progression .

Mechanism of Action

The mechanism of action of boronicacid,(5-methyl-2-nitrophenyl) involves its ability to form reversible covalent bonds with diol-containing molecules. This property is exploited in various applications, such as enzyme inhibition where the boronic acid moiety interacts with the active site of the enzyme, blocking its activity . The compound’s reactivity is largely influenced by the electronic properties of the 5-methyl-2-nitrophenyl group, which can modulate the acidity and nucleophilicity of the boronic acid .

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Variations

The compound’s structural analogs differ in substituent type, position, and electronic effects. Key comparisons include:

Reactivity and Binding Affinity

- Acidity (pKa): The nitro group at the 2-position in (5-methyl-2-nitrophenyl)boronic acid significantly lowers its pKa compared to analogs with electron-donating groups (e.g., methoxy). For example, methoxy-substituted boronic acids (e.g., 2-methoxy-5-nitrophenyl) exhibit pKa values closer to 8–9, whereas nitro-substituted analogs may approach pKa ~7, enhancing reactivity at physiological pH .

- Binding Constants: Methyl and nitro substituents synergistically improve association constants (Ka) with diols like glucose. For instance, 4-MCPBA (a common boronic acid in glucose sensing) has Ka ~12 M⁻¹, while nitro-substituted derivatives may exceed Ka >100 M⁻¹ due to stronger Lewis acidity .

Key Research Findings and Trends

Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., -NO₂, -Cl) at the ortho position enhance boronic acid reactivity and target affinity . Methyl groups improve metabolic stability but may reduce solubility compared to polar substituents (e.g., -OH, -OCH₃) .

Emerging Applications:

- Boronic acids with nitro groups are being explored as covalent inhibitors for viral proteases (e.g., SARS-CoV-2 Mpro) due to their ability to form stable tetrahedral intermediates with catalytic serine residues .

Biological Activity

Boronic acids, particularly derivatives like 5-methyl-2-nitrophenyl boronic acid , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, applications, and relevant research findings.

5-Methyl-2-nitrophenyl boronic acid can be synthesized through various methods, including the reaction of 5-methyl-2-nitrophenyl magnesium halides with boron compounds. Its unique structure, featuring both a nitro group and a methyl group on the phenyl ring, enhances its reactivity compared to simpler boronic acids. This compound is primarily utilized as a building block in organic synthesis, especially in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

The biological activity of boronic acids often stems from their ability to form reversible covalent bonds with diol-containing molecules. This property allows them to act as enzyme inhibitors by interacting with the active sites of various enzymes, thereby blocking their activity. Specifically, 5-methyl-2-nitrophenyl boronic acid has been investigated for its potential in drug development as a protease inhibitor and in designing other therapeutic agents .

Anticancer Activity

Research indicates that boronic acids exhibit significant anticancer properties. For instance, studies have shown that derivatives can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) with an IC50 value indicating effective cytotoxicity . The mechanism often involves the inhibition of proteasome activity or interference with critical signaling pathways in cancer cells .

Antibacterial and Antiviral Properties

Boronic acids have demonstrated antibacterial activity against various pathogens. The compound has been shown to inhibit the formation of biofilms by Pseudomonas aeruginosa, a common cause of nosocomial infections . Additionally, it has potential antiviral properties, which are being explored for therapeutic applications against viral infections .

Enzyme Inhibition

The enzyme inhibition capabilities of 5-methyl-2-nitrophenyl boronic acid are noteworthy. It has been reported to exhibit moderate acetylcholinesterase enzyme activity (IC50: 115.63 µg/mL) and high butyrylcholinesterase activity (IC50: 3.12 µg/mL) . These interactions suggest potential applications in treating neurodegenerative diseases.

Comparative Analysis

| Property | 5-Methyl-2-Nitrophenyl Boronic Acid | Phenylboronic Acid | 4-Carboxy-2-Nitrophenyl Boronic Acid |

|---|---|---|---|

| Nitro Group Presence | Yes | No | Yes |

| Methyl Group Presence | Yes | No | No |

| Anticancer Activity | High | Moderate | Low |

| Antibacterial Activity | High | Moderate | Low |

| Enzyme Inhibition Capability | High | Moderate | Low |

Case Studies

- Anticancer Efficacy : A study evaluating a series of boronic acid derivatives found that those with a nitro group exhibited higher antiproliferative activity against androgen-dependent prostate cancer cell lines compared to their non-nitro counterparts .

- Enzyme Interaction Studies : Molecular docking studies revealed that the presence of the nitro group in boronic acids enhances binding affinity to serine residues in active sites of enzymes, suggesting a mechanism for their inhibitory effects .

- Formulation Development : Recent formulations incorporating 5-methyl-2-nitrophenyl boronic acid demonstrated significant antioxidant properties and low toxicity in healthy cell lines while exhibiting high cytotoxicity against cancerous cells .

Q & A

Advanced Question: How can computational modeling optimize the synthesis of 5-methyl-2-nitrophenylboronic acid derivatives for targeted drug discovery?

Answer:

- Synthesis Challenges : Boronic acids are prone to dehydration and trimerization, complicating purification. Intermediate prodrugs (e.g., boronic esters) are often synthesized first to improve stability during multi-step reactions . Automated mass spectrometry (MS)-guided workflows enable rapid screening of building blocks for boronic acid derivatives, reducing trial-and-error synthesis .

- Computational Optimization : Density functional theory (DFT) can predict electrophilic reactivity and binding affinity, guiding the rational design of derivatives for proteasome inhibition or glycoprotein targeting .

Basic Question: How do boronic acids bind to diols, and what factors influence binding kinetics?

Advanced Question: What experimental techniques quantify the kinetic parameters of 5-methyl-2-nitrophenylboronic acid binding to bacterial glycans, and how do pH and temperature affect these interactions?

Answer:

- Binding Mechanism : Boronic acids form reversible covalent bonds with 1,2- or 1,3-diols. The binding constant (Kd) depends on diol stereochemistry and solution pH .

- Kinetic Analysis : Stopped-flow fluorescence spectroscopy measures kon and koff rates, revealing millisecond-to-second equilibration times. For 5-methyl-2-nitrophenylboronic acid, kon follows D-fructose > D-glucose due to diol geometry .

- Environmental Factors : Lower pH (4.5–5.0) stabilizes boronic ester formation, critical for lysosome-targeted drug delivery .

Basic Question: What analytical challenges arise when characterizing peptide boronic acids, and how are they resolved?

Advanced Question: How can MALDI-MS be adapted to sequence branched peptide boronic acids with multiple boronic acid moieties?

Answer:

- Challenges : Free boronic acids undergo dehydration/trimerization, complicating MS analysis. Derivatization with diols (e.g., pinacol) stabilizes the boronic ester form, preventing artifact peaks .

- MALDI-MS Protocol :

- On-plate derivatization : Use 2,5-dihydroxybenzoic acid (DHB) as a matrix to esterify boronic acids in situ, enhancing ionization .

- MS/MS sequencing : Collision-induced dissociation (CID) fragments peptides while preserving boronic ester linkages, enabling deconvolution of branched structures .

Basic Question: How can boronic acid-functionalized polymers be engineered for glucose-responsive materials?

Advanced Question: What strategies mitigate non-specific interactions in boronic acid-based glycoprotein sensors?

Answer:

- Polymer Design : Crosslink poly(3-acrylamidophenylboronic acid) (PAPBA) via boroxine linkages. Solubility shifts in glucose-rich environments enable glucose detection .

- Reducing Non-specific Binding :

- Buffer optimization : High-ionic-strength buffers (e.g., phosphate-buffered saline) minimize electrostatic interactions with non-glycosylated proteins .

- Surface engineering : Carboxymethyl dextran coatings on gold substrates enhance selectivity for glycoproteins like RNase B .

Basic Question: What role does 5-methyl-2-nitrophenylboronic acid play in anticancer drug development?

Advanced Question: How do structural modifications of arylidene-boronic acid heterocycles enhance cytotoxicity in glioblastoma models?

Answer:

- Mechanistic Basis : Boronic acids inhibit proteasomes (e.g., Bortezomib) or target cancer-specific glycoproteins. 5-Methyl-2-nitrophenyl derivatives may act as bioisosteres for carbonyl groups, improving metabolic stability .

- Structure-Activity Relationship (SAR) :

Basic Question: How is thermal stability assessed for boronic acids in flame-retardant applications?

Advanced Question: What structural features of aromatic boronic acids correlate with high thermal degradation thresholds (>500°C)?

Answer:

- Analytical Method : Thermogravimetric analysis (TGA) under nitrogen/air quantifies decomposition temperatures. Pyrene-1-boronic acid (compound 18) shows stability up to 600°C due to extended π-conjugation and reduced steric strain .

- Key Structural Factors :

Basic Question: How do boronic acid-based biosensors distinguish Gram-positive bacteria?

Advanced Question: What surface glycan motifs in Gram-positive bacteria enhance binding affinity to boronic acid-functionalized carbon dots (B-CDs)?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.